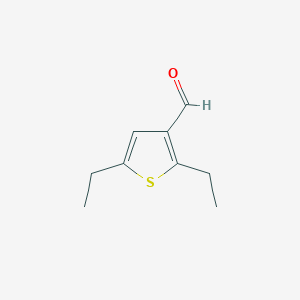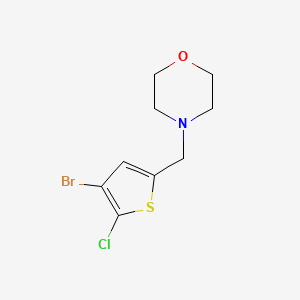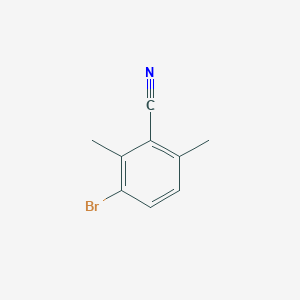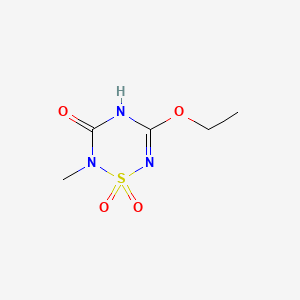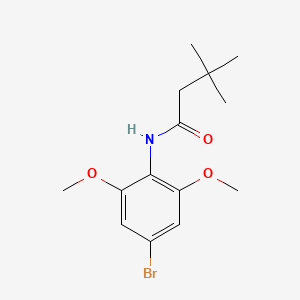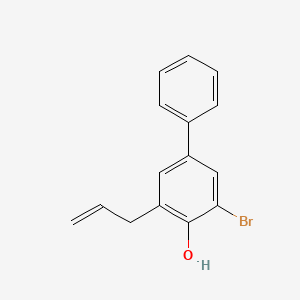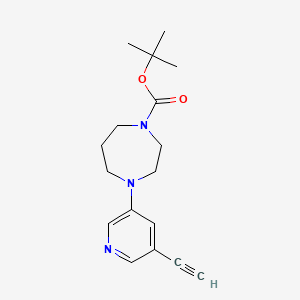
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethynyl group and a homopiperazine ring protected by a tert-butoxycarbonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes ethynylation to introduce the ethynyl group at the 5-position. The homopiperazine ring is then introduced through nucleophilic substitution reactions, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
化学反应分析
Types of Reactions
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of the free amine.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Possible applications in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The homopiperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Ethoxycarbonyl-cis-3,5-dimethylpiperazine: Another piperazine derivative with different substituents.
Diamine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. The combination of the pyridine and homopiperazine rings also contributes to its unique chemical and biological characteristics.
属性
分子式 |
C17H23N3O2 |
|---|---|
分子量 |
301.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(5-ethynylpyridin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-5-14-11-15(13-18-12-14)19-7-6-8-20(10-9-19)16(21)22-17(2,3)4/h1,11-13H,6-10H2,2-4H3 |
InChI 键 |
JHPHAAHYJBMFFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC(=C2)C#C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

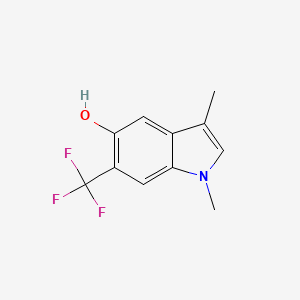


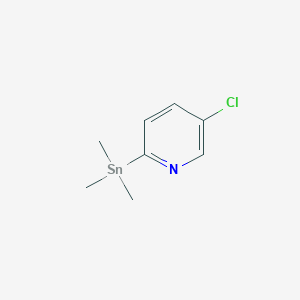
![[5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-methanol](/img/structure/B8290558.png)
